aragusterol C

Description

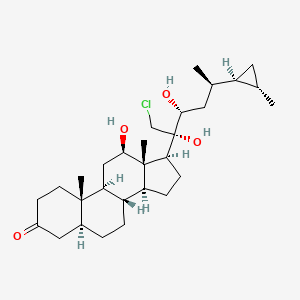

Structure

3D Structure

Properties

Molecular Formula |

C29H47ClO4 |

|---|---|

Molecular Weight |

495.1 g/mol |

IUPAC Name |

(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2S)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H47ClO4/c1-16-11-21(16)17(2)12-26(33)29(34,15-30)24-8-7-22-20-6-5-18-13-19(31)9-10-27(18,3)23(20)14-25(32)28(22,24)4/h16-18,20-26,32-34H,5-15H2,1-4H3/t16-,17+,18-,20-,21-,22-,23-,24-,25+,26+,27-,28-,29-/m0/s1 |

InChI Key |

IDJFQGHMTPJXRG-ABQXLVMOSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]1[C@H](C)C[C@H]([C@](CCl)([C@H]2CC[C@@H]3[C@@]2([C@@H](C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CCC(=O)C5)C)O)C)O)O |

Canonical SMILES |

CC1CC1C(C)CC(C(CCl)(C2CCC3C2(C(CC4C3CCC5C4(CCC(=O)C5)C)O)C)O)O |

Synonyms |

aragusterol C |

Origin of Product |

United States |

Occurrence and Isolation of Aragusterol C

Identification of Source Organisms: Xestospongia Species

Aragusterol C is a natural product isolated from marine sponges belonging to the genus Xestospongia. nih.govcapes.gov.br These sponges are a rich source of novel secondary metabolites, which are compounds not essential for the organism's basic survival but often serve defensive or other ecological functions. nih.gov

The primary source organism identified for this compound is an Okinawan marine sponge of the genus Xestospongia. nih.govjst.go.jpsemanticscholar.org Research has also pointed to the species Xestospongia testudinaria as a producer of related aragusterols. nih.govmdpi.com Sponges of this genus are known for producing a variety of unique sterols, including other aragusterols (A, B, D-H) and related compounds like xestokerols and aragusteroketals. semanticscholar.orgmdpi.comresearchgate.net this compound is particularly distinguished as it was the first marine steroid discovered to possess a chlorinated side-chain. semanticscholar.org

Table 1: Source Organisms of this compound and Related Compounds

| Compound | Genus | Species | Location |

|---|---|---|---|

| This compound | Xestospongia | Not specified | Okinawa |

| Aragusterol A | Xestospongia | Not specified | Okinawa |

| Aragusterol B | Xestospongia | Not specified | Okinawa |

Methodologies for Compound Extraction from Marine Sponges

The extraction of chemical compounds from marine sponges is the initial step in isolating substances like this compound. This process involves separating the desired natural products from the sponge's biological matrix. nih.gov The general methodology relies on solvent-based extraction, leveraging the polarity of different compounds.

The typical procedure begins with the collection and processing of the sponge material. The wet sponge is often cut into smaller pieces and then subjected to exhaustive extraction with various solvents. mdpi.com A common approach involves sequential soaking in solvents of increasing or decreasing polarity. For instance, a sponge sample might first be extracted with a polar solvent like methanol (B129727) (MeOH) to isolate polar compounds. calpoly.edu This is often repeated multiple times to ensure a thorough extraction. calpoly.edu Following the methanol extraction, a less polar solvent, such as dichloromethane (B109758) (CH2Cl2), is used to extract non-polar compounds from the remaining sponge material. calpoly.edu

After the initial extraction, the resulting crude extracts are partitioned. This liquid-liquid extraction technique further separates compounds based on their solubility in immiscible solvents. For example, a methanol extract might be partitioned between dichloromethane and water. calpoly.edu Similarly, a dichloromethane extract can be partitioned using a system of hexanes and aqueous methanol. calpoly.edu These steps yield multiple fractions, concentrating compounds of similar polarity and simplifying the subsequent purification stages.

Chromatographic Separation Techniques for this compound Isolation

Following extraction and partitioning, chromatography is the essential final stage for purifying this compound from the complex mixture of metabolites. mpg.de Chromatography separates molecules based on their differential distribution between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas that moves through the stationary phase). iyte.edu.tr

The isolation of this compound and related compounds involves several chromatographic steps:

Column Chromatography: The crude fractions obtained from solvent partitioning are often first subjected to column chromatography. This may involve using a silica (B1680970) gel stationary phase. calpoly.edu The fraction is loaded onto the column, and solvents of increasing polarity are passed through, eluting compounds at different rates based on their affinity for the silica gel.

Reversed-Phase Chromatography: For separating sterols like this compound, reversed-phase chromatography is frequently employed. In this technique, the stationary phase is non-polar (e.g., ODS, or octadecylsilanized silica), and the mobile phase is polar (e.g., a mixture of methanol and water). mdpi.com The butanol-soluble extract from a sponge, for example, can be separated on an ODS column using methanol as the eluent. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final purification steps. It uses high pressure to pass the solvent through a column packed with fine particles, allowing for precise separation of compounds that were not resolved by lower-resolution column chromatography. calpoly.eduiyte.edu.tr

The combination of these techniques allows for the isolation of pure this compound, whose structure is then confirmed through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and X-ray crystallography. nih.govjst.go.jp

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Aragusterol A |

| Aragusterol B |

| This compound |

| Aragusterol D |

| Aragusterol H |

| Aragusterol I |

| Aragusteroketal A |

| Aragusteroketal C |

| Dichloromethane |

| Hexane |

| Methanol |

| t-Butanol |

| Water |

Structural Elucidation of Aragusterol C

Advanced Spectroscopic Analyses for Structure Determination

The determination of the planar structure and relative stereochemistry of aragusterol C was achieved through extensive spectroscopic analysis. jst.go.jp Techniques such as one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, DEPT, and HMQC, along with mass spectrometry, were instrumental in piecing together its molecular architecture. researchgate.netmaas.edu.mm

The ¹H and ¹³C NMR data provided crucial information about the carbon skeleton and the placement of various functional groups. researchgate.net For instance, the presence of a cyclopropane (B1198618) ring was inferred from the characteristically upfield resonance signals in both the ¹H and ¹³C NMR spectra. researchgate.net Specifically, the signals for protons H-25, H-26, and H-27, and carbons C-26 and C-27 were indicative of this feature. researchgate.net Comparison of the NMR data of this compound with related compounds, such as aragusterol B, helped to further refine the structural details. researchgate.net

Detailed analysis of the NMR spectra allowed for the assignment of all proton and carbon signals, which is a critical step in the structural elucidation of complex natural products.

Table 1: Selected NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| H-25 | Upfield resonance | --- |

| H-26 | Upfield resonance | --- |

| H-27 | Upfield resonance | --- |

| C-26 | --- | Upfield resonance |

| C-27 | --- | Upfield resonance |

X-ray Crystallographic Analysis for Absolute Configuration

While spectroscopic methods are powerful for determining the connectivity and relative stereochemistry of a molecule, X-ray crystallography provides the definitive evidence for its absolute three-dimensional structure. cam.ac.uk For this compound, single-crystal X-ray diffraction analysis was employed to unambiguously establish its absolute configuration. nih.govresearchgate.netjst.go.jp

Distinctive Structural Features of this compound, including Halogenation and Cyclopropane Ring

This compound possesses several unique structural features that set it apart from other steroids. Two of the most prominent are the presence of a chlorine atom in its side chain and a cyclopropane ring. nih.govsemanticscholar.org

The introduction of a halogen, in this case, chlorine, into the steroidal side chain is a rare occurrence in marine natural products, making this compound the first marine steroid to be identified with this feature. semanticscholar.org This halogenation is a key characteristic of the molecule.

Furthermore, this compound contains a 26,27-cyclopropane ring within its side chain. semanticscholar.org The presence of this three-membered ring introduces significant ring strain, which can influence the molecule's reactivity and biological properties. purechemistry.orglibretexts.org The formation of such cyclopropane rings in natural products is a fascinating biosynthetic process, sometimes involving a cryptic halogenation step as an activation strategy. nsf.gov The combination of a chlorinated side-chain and a cyclopropane ring makes the structure of this compound particularly noteworthy. semanticscholar.org

Table 2: Key Structural Features of this compound

| Feature | Description | Significance |

| Halogenation | Presence of a chlorine atom in the side chain. | First marine steroid discovered with this feature. semanticscholar.org |

| Cyclopropane Ring | A 26,27-cyclopropane ring is part of the side chain. | A rare structural motif that contributes to the molecule's unique conformation and potential reactivity. semanticscholar.orgpurechemistry.orglibretexts.org |

Biosynthesis and Biogenesis

Proposed Biogenetic Pathways of Aragusterol C within Marine Sponges

The biogenesis of this compound in Xestospongia is believed to start from a common dietary sterol that undergoes a series of remarkable enzymatic modifications by the sponge or its associated microorganisms. Sponges are known to produce a wide array of unusual sterols, often by modifying precursor sterols obtained from their diet, which includes algae and other microorganisms. nih.govmdpi.com

The proposed biogenetic pathway for this compound likely begins with a conventional C29 phytosterol, such as fucosterol (B1670223) or a related isomer. The key transformations in the pathway are the construction of the cyclopropane (B1198618) ring on the sterol side chain and the introduction of a chlorine atom, a rare event in steroid biosynthesis. nih.goviupac.org

The formation of the characteristic 26,27-cyclopropane ring is a crucial step. It has been postulated that this occurs through the bioalkylation of a precursor sterol side chain. iupac.org A potential precursor could be a sterol with a double bond at the C-25 position, which acts as a nucleophile to initiate the cyclopropanation process. This mechanism involves the transfer of a methyl group from a donor molecule, followed by an intramolecular cyclization to form the three-membered ring.

The final key modification is the halogenation of the side chain. This compound was the first marine steroid discovered to possess a chlorinated side chain. nih.gov This chlorination is proposed to be an enzymatic process occurring at a late stage in the biosynthetic pathway. The presence of related, non-chlorinated aragusterols suggests that chlorination is a terminal step in the diversification of these molecules.

Enzymatic Transformations and Precursors in Sterol Biosynthesis Relevant to this compound

The biosynthesis of this compound involves both common and highly specialized enzymatic reactions. The foundational steps follow the general sterol pathway, while the later modifications are unique to this class of compounds.

Initial Precursors and Sterol Skeleton Formation: Like all steroids, the biosynthesis of the fundamental tetracyclic nucleus originates from the cyclization of 2,3-oxidosqualene (B107256). nih.gov This reaction is catalyzed by an oxidosqualene cyclase. In non-photosynthetic organisms like animals and fungi, this cyclization yields lanosterol, whereas in photosynthetic organisms, it produces cycloartenol. nih.gov From this point, a series of demethylations and other transformations modify the core structure.

Key Enzymatic Transformations for this compound Formation: The unique features of this compound's side chain are the result of specific enzymatic activities.

Sterol Methyltransferase (SMT): The formation of the cyclopropane ring is believed to be initiated by one or more S-adenosyl-L-methionine (SAM)-dependent methyltransferase enzymes. portlandpress.commdpi.com These enzymes are responsible for adding the extra carbon atoms required for the cyclopropane ring to the sterol side chain. The process likely involves the methylation of a double bond in the side chain of a precursor like 24-methylenecholesterol (B1664013), creating a carbocation intermediate that is ripe for cyclization. researchgate.net

Cyclopropane Synthase Activity: Following methylation, an enzyme with cyclopropane synthase activity would catalyze the intramolecular ring closure to form the 26,27-cyclopropane structure. The precise nature of this enzyme in sponges is not yet known, but the mechanism is a key step in defining the aragusterol skeleton.

Halogenase: The introduction of the chlorine atom at C-25 is a highly specialized enzymatic reaction. This is likely catalyzed by a halogenase enzyme. rsc.org In marine organisms, both flavin-dependent halogenases and heme-containing chloroperoxidases are known to catalyze the chlorination of organic substrates. rsc.orgresearchgate.net It is proposed that a specific chloroperoxidase acts on a precursor, possibly aragusterol D or a similar compound, to yield this compound.

Table 1: Proposed Key Enzymes and Precursors in this compound Biosynthesis

| Precursor/Enzyme | Proposed Function in this compound Biosynthesis | Relevant Sterol Biosynthesis Step |

| C29 Phytosterol (e.g., Fucosterol) | Initial dietary precursor absorbed by the sponge. | Starting Material |

| 2,3-Oxidosqualene | The universal precursor for the tetracyclic sterol core. | Sterol Skeleton Formation |

| Oxidosqualene Cyclase | Catalyzes the cyclization of 2,3-oxidosqualene to form the initial sterol nucleus (lanosterol or cycloartenol). | Sterol Skeleton Formation |

| Sterol Methyltransferase (SMT) | Utilizes S-adenosyl-L-methionine (SAM) to add a methyl group to the sterol side chain, initiating the process of cyclopropanation. | Side Chain Modification |

| Cyclopropane Synthase | Catalyzes the intramolecular ring formation to create the 26,27-cyclopropane ring. | Side Chain Modification |

| Halogenase (e.g., Chloroperoxidase) | Introduces a chlorine atom at position C-25 of the side chain in a late-stage modification. | Side Chain Halogenation |

Comparison with Related Marine Sterol Biosynthetic Routes

The proposed biosynthetic pathway for this compound shares features with, yet is distinct from, the pathways of other marine sterols, particularly those also containing cyclopropane rings.

Comparison with Gorgosterol: Gorgosterol is another well-known marine sterol featuring a cyclopropane ring. However, its cyclopropane ring bridges carbons C-22, C-23, and C-28 in the side chain. Its biosynthesis is thought to originate from a dinoflagellate symbiont and involves the bioalkylation of a precursor like brassicasterol. The key difference lies in the position of the cyclopropane ring and the precursor sterol, indicating a distinct enzymatic machinery for the cyclopropanation step. nih.gov

Comparison with Calysterols and Petrosterol: Other marine sponges produce sterols with cyclopropane or cyclopropene (B1174273) rings, such as calysterol (B1241001) and petrosterol. The biosynthesis of calysterol has been shown to proceed from 24-methylenecholesterol via dihydrocalysterol, which contains a cyclopropane ring. researchgate.net Petrosterol also features a cyclopropane-containing side chain. While these pathways all involve the fascinating enzymatic construction of a three-membered ring on a sterol side chain, the aragusterol pathway is distinguished by the specific 26,27-positioning of this ring. iupac.org

The Unique Chlorination Step: The most striking difference between the biosynthesis of this compound and nearly all other marine sterols is the enzymatic chlorination of its side chain. nih.gov While halogenation is a known biochemical transformation in marine organisms, its application to a complex steroid like an aragusterol is exceptionally rare. This final enzymatic step sets this compound apart, suggesting a highly evolved and specific enzymatic capability within the Xestospongia sponge or its symbionts to produce this potent antitumor compound. thepharmajournal.com

Table 2: Comparison of Biosynthetic Features of this compound and Other Marine Sterols

| Feature | This compound | Gorgosterol | Calysterol/Petrosterol |

| Source Organism | Xestospongia sp. sponge nih.gov | Dinoflagellate symbionts of gorgonians nih.gov | Calyx and Petrosia sp. sponges iupac.orgresearchgate.net |

| Cyclopropane Ring Position | C-26, C-27 nih.gov | C-22, C-23 nih.gov | Varies (e.g., C-23, C-24) researchgate.net |

| Proposed Key Precursor | C29 Phytosterol (e.g., Fucosterol) iupac.org | Brassicasterol nih.gov | 24-Methylenecholesterol researchgate.net |

| Key Biosynthetic Feature | 26,27-Cyclopropanation, C-25 Chlorination nih.gov | 22,23-Cyclopropanation nih.gov | Cyclopropanation/Cyclopropenation researchgate.net |

| Unique Modification | Enzymatic Chlorination thepharmajournal.com | Unique side chain alkylation pattern nih.gov | Formation of a cyclopropene ring (in calysterol) researchgate.net |

Synthetic Chemistry of Aragusterol C and Analogues

Total Synthesis Approaches for Aragusterol C

The total synthesis of this compound was successfully achieved as part of a broader effort to synthesize the family of aragusterols A, B, C, and D. researchgate.net A key strategic element of this synthesis is the convergent coupling of a complex, stereochemically-rich side chain with a suitable steroid nucleus.

The general approach involves several key phases:

Stereoselective construction of the side chain : A crucial step is the creation of the side chain segment containing the unique 26,27-cyclopropane ring. researchgate.netrsc.org

Coupling Reaction : The prefabricated side chain is then coupled with a 20-keto steroid precursor. researchgate.net This strategy allows for flexibility and the late-stage introduction of the complex side chain.

Elaboration to Target Molecules : The initial coupling product, aragusterol B, serves as a common intermediate. researchgate.net It is then converted through a series of chemical transformations into the other members of the family, including the chlorinated this compound. researchgate.net A formal synthesis of aragusterols has also been reported, further highlighting the synthetic interest in this class of molecules. rsc.org

Enantioselective and Stereoselective Synthesis Strategies

The primary stereochemical challenge in the synthesis of this compound lies in the precise construction of its side chain. This portion of the molecule contains multiple stereocenters, including the complex cyclopropane (B1198618) ring. The control of stereochemistry during the synthesis is paramount to achieving the correct three-dimensional structure of the natural product.

Key stereoselective strategies include:

Intramolecular Cyclization : One reported method for building the cyclopropane ring involves an intramolecular cyclization of a β-methylsulfonyloxy cyanide derived from a chiral cyclopentane (B165970) derivative. rsc.org This approach ensures the correct stereochemical configuration of the cyclopropane moiety.

Chiral Precursors : The synthesis often begins with chiral starting materials to establish the desired stereochemistry early in the synthetic sequence. rsc.org For instance, the synthesis of analogues has utilized naturally occurring chiral molecules like bile acids. nih.gov

| Synthetic Strategy | Description | Key Challenge Addressed | Reference(s) |

| Fragment Coupling | Synthesis of the steroid nucleus and the side chain separately, followed by their connection. | Manages the overall complexity of the molecule by breaking it into smaller, manageable pieces. | researchgate.net |

| Intramolecular Cyclization | Formation of the side-chain cyclopropane ring via an internal ring-closing reaction. | Stereoselective construction of the unique 26,27-cyclopropane ring system. | rsc.org |

| Intermediate Conversion | Use of a synthesized family member (Aragusterol B) as a precursor for others. | Efficiently provides access to multiple analogues (A, C, D) from a common intermediate. | researchgate.net |

Semi-synthetic Derivatization from Natural Precursors

Semi-synthesis, which utilizes readily available natural products as starting materials for chemical modification, is a powerful strategy for producing analogues of complex molecules like aragusterols. rsc.org This approach can be more efficient than total synthesis, leveraging the intricate, pre-existing chemical architecture of the natural precursor.

For the aragusterol family, researchers have successfully used this strategy to create novel analogues for biological testing. A notable example is the synthesis of new steroidal nuclear analogues of aragusterol A. nih.gov In this work:

Cholic acid , a common bile acid, was used as the starting material to synthesize 3α,7α-Dihydroxy-5-epiaragusterol A. nih.gov

Xestokerol B , another marine steroid, was derivatized to produce 7α-Hydroxyaragusterol A. nih.gov

These efforts demonstrate that complex marine steroids can serve as scaffolds for creating new compounds, enabling the exploration of structure-activity relationships without undertaking a full total synthesis for each new derivative. nih.govuzh.ch

Development of Scalable Synthetic Routes for Analogues

The development of synthetic routes to produce analogues of this compound is crucial for investigating which parts of the molecule are essential for its biological activity. By systematically modifying the structure, chemists can probe the molecule's mechanism of action.

Research has focused on creating new analogues by modifying the steroidal nucleus. nih.gov For example, the synthesis of 5-epiaragusterol A and 3α,7α-Dihydroxy-5-epiaragusterol A from cholic acid allowed for the assessment of their in vitro anti-proliferative activity against KB cells. nih.gov The goal of such analogue synthesis is to generate compounds that may have improved properties or to identify promising new scaffolds for drug development. researchgate.net The synthesis and subsequent biological evaluation of these analogues are essential steps in translating the discovery of a potent natural product into a potential therapeutic lead. nih.gov

Preclinical Investigations of Biological Activities

In Vitro Cellular Activity Studies

Laboratory studies using cell cultures have demonstrated that aragusterol C possesses potent antiproliferative properties. Research indicates that the compound strongly inhibits the growth and proliferation of various tumor cells. jst.go.jp Specifically, this compound has been shown to be a strong inhibitor of human epidermoid carcinoma (KB) cells in vitro. nih.govresearchgate.netmdpi.com

The cytotoxic activity of this compound has been evaluated against specific cancer cell lines. The compound exhibits notable cytotoxic effects, particularly against KB cancer cells, as highlighted by its strong inhibitory action on their proliferation. nih.govresearchgate.netmdpi.com While its activity against a broad panel of diverse cancer cells is not as extensively documented as its sibling compound, aragusterol A, its potent effect on KB cells is a significant finding.

Table 1: In Vitro Cytotoxic Activity of this compound

| Compound | Cell Line | Activity | Source(s) |

|---|

There is currently no information available from the conducted research regarding the antimicrobial activity of this compound against bacterial or fungal strains.

Cytotoxicity Profile across Diverse Cancer Cell Panels

In Vivo Efficacy Studies in Animal Models (Mechanistic Focus)

The anticancer potential of this compound has been substantiated in animal models. Studies have consistently reported its potent in vivo antitumor activity. jst.go.jpresearchgate.net Specifically, in murine models, this compound demonstrated significant efficacy against L1210 leukemia cells, indicating its potential to suppress tumor growth in a living system. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

Table 2: In Vivo Antitumor Efficacy of this compound

| Compound | Animal Model | Cancer Model | Observed Efficacy | Source(s) |

|---|

In preclinical evaluations, this compound has been shown to produce a potent antitumor response in mice bearing L1210 leukemia cells. nih.govmdpi.comnih.gov This demonstrates that the compound is active and effective within a complex biological system. However, detailed mechanistic studies focusing on the broader systemic biological responses to this compound are not extensively detailed in the available research.

Molecular Mechanisms of Action

Cell Cycle Modulation and Arrest

Aragusterol C and its analogue, aragusterol A, have demonstrated the ability to interfere with the normal progression of the cell cycle, a fundamental process for cell growth and division. nih.govmdpi.com Research indicates that these compounds can induce cell cycle arrest, effectively halting the proliferation of cancer cells.

Specifically, aragusterol A has been shown to block the entry of human non-small-cell lung cancer (NSCLC) A549 cells into the S phase, leading to an arrest in the G1 phase of the cell cycle. nih.govcapes.gov.br This G1 arrest is achieved by targeting key regulatory proteins. Western blot analysis revealed that aragusterol A causes a dose-dependent decrease in the levels of hyperphosphorylated retinoblastoma protein (pRb) and cyclin A in A549 cells. nih.govcapes.gov.br The phosphorylation of pRb is a critical step for cells to transition from the G1 to the S phase. By inhibiting this, aragusterol A effectively puts a brake on cell cycle progression.

Furthermore, at higher concentrations, aragusterol A was found to down-regulate the expression levels of several other key cell cycle proteins, including cyclin-dependent kinase 2 (CDK2), CDK4, cyclin D1, and cyclin E. nih.govcapes.gov.br These proteins are all crucial for the G1/S transition. The down-regulation of these CDKs and cyclins contributes to the inhibition of pRb phosphorylation, thereby solidifying the G1 phase arrest. nih.govcapes.gov.br This targeted disruption of the cell cycle machinery is a significant contributor to the antitumor properties of aragusterols.

Apoptosis Induction Pathways (e.g., p53-dependent and independent)

In addition to halting the cell cycle, aragusterols can induce apoptosis, or programmed cell death, in cancer cells. This process can be triggered through both p53-dependent and p53-independent pathways. dntb.gov.ua The p53 protein is a critical tumor suppressor that can initiate apoptosis in response to cellular stress, such as DNA damage.

While some anticancer agents rely heavily on a functional p53 pathway to be effective, studies on aragusterol A have shown a decrease in p53 protein expression following treatment. nih.govcapes.gov.br This suggests that the primary mechanism of action for inducing cell cycle arrest is not dependent on the induction of p53. nih.govcapes.gov.br The ability to induce apoptosis independently of p53 is particularly significant, as many cancers harbor mutations in the p53 gene, rendering them resistant to therapies that require its function.

The intrinsic pathway of apoptosis, often initiated by cellular stress, involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis. nih.govnih.govwikipedia.org While direct studies on this compound's effect on this pathway are limited, the induction of apoptosis in cancer cells with compromised p53 suggests an engagement of such intrinsic, p53-independent mechanisms.

Inhibition of Macromolecule Synthesis (e.g., protein, nucleic acid)

Aragusterol A has been observed to cause a dose- and time-dependent suppression of both nucleic acid and protein synthesis in P388 murine leukemia cells. nih.govcapes.gov.br Notably, protein synthesis was inhibited more potently and rapidly than nucleic acid synthesis. nih.govcapes.gov.br The synthesis of proteins and nucleic acids (DNA and RNA) is fundamental for cell growth, replication, and survival. By inhibiting these processes, aragusterols can effectively starve cancer cells of the building blocks they need to proliferate. beilstein-journals.org

Interaction with Specific Cellular Targets (e.g., enzymes, signaling pathways)

The molecular actions of aragusterols are rooted in their interaction with specific cellular components. As detailed in the cell cycle modulation section, aragusterol A's effects are mediated through the down-regulation of key enzymes like CDK2 and CDK4, and regulatory proteins such as cyclins D1, A, and E. nih.govmdpi.com This leads to the inhibition of pRb phosphorylation, a pivotal event in cell cycle control. nih.gov

These findings indicate that the signaling pathways governing the G1/S transition are a primary target of aragusterol A. nih.gov The ability of aragusterols to affect these pathways without inducing p53 highlights a selective mechanism of action that could be advantageous in treating cancers with specific molecular profiles. nih.govcapes.gov.br

Influence on Drug Resistance Mechanisms in Cancer Cells

A significant challenge in cancer therapy is the development of drug resistance. Research on aragusterol A has provided insights into its potential role in this context.

Studies have shown that P-glycoprotein-mediated multidrug-resistant cells exhibit cross-resistance to aragusterol A. nih.govcapes.gov.br P-glycoprotein is an efflux pump that can actively remove various drugs from cancer cells, reducing their efficacy. This suggests that aragusterol A may be a substrate for this pump.

Conversely, and of particular interest, is the finding that cisplatin-resistant non-small-cell lung cancer (NSCLC) sublines showed collateral sensitivity to aragusterol A. nih.govcapes.gov.br This means that cancer cells that have developed resistance to the common chemotherapy drug cisplatin (B142131) become more susceptible to the effects of aragusterol A. This phenomenon opens up potential therapeutic strategies where aragusterol-based compounds could be used to treat cisplatin-resistant tumors. The underlying mechanisms for this collateral sensitivity are an area for further investigation but may involve alterations in cellular pathways that, while conferring resistance to one drug, create a vulnerability to another. nih.gov The development of resistance to anticancer drugs can occur through various mechanisms, including decreased drug activation or increased drug inactivation. frontiersin.orgmdpi.com

Analogues and Derivatives of Aragusterol C

Synthesis and Biological Evaluation of Aragusterol A-H Series

The aragusterol family comprises a series of 26,27-cyclosterols that have been isolated from Okinawan marine sponges of the genus Xestospongia. mdpi.com This series has been the subject of significant research due to the potent antitumor properties exhibited by its members. mdpi.com

Aragusterol A, for instance, has demonstrated strong inhibitory effects on the cell proliferation of various cancer cell lines, including KB, HeLaS3, P388, and LoVo. mdpi.comresearchgate.net Furthermore, it has shown potent in vivo antitumor activity against P388 and L1210 leukemia in mice. mdpi.comresearchgate.net The broad-spectrum anti-proliferative activity of Aragusterol A has been documented against a panel of 14 human cancer cell lines. researchgate.net Other members of the series, such as Aragusterols B and D, have also been identified and isolated from the same marine sponge genus. mdpi.com

A study focused on new members of this family reported the isolation of Aragusterols E, F, G, and H from an Okinawan Xestospongia sponge. This research also succeeded in determining the absolute configurations of the related compounds, xestokerols A and B. jst.go.jp

Table 1: Reported Biological Activity of Selected Aragusterols

| Compound | Reported Biological Activity | Target Cell Lines / Model | Source |

|---|---|---|---|

| Aragusterol A | Potent antitumor activity, strong inhibition of cell proliferation | KB, HeLaS3, P388, LoVo cells; P388 & L1210 in mice | mdpi.comresearchgate.net |

| Aragusterol B | Antifouling activity | - | researchgate.net |

| Aragusterol I | Antifouling activity, inhibition of bacterial growth | Pseudoalteromonas and Polaribacter species | researchgate.net |

Research on Aragusteroketals and Xestokerols

Closely related to the aragusterols are the aragusteroketals and xestokerols, which have also been isolated from Xestospongia sponges and evaluated for their biological activities. researchgate.netnih.gov

Aragusteroketals A and C are two novel steroids that were isolated from a marine sponge of the Xestospongia species. researchgate.netpherobase.com132.248.9 Both compounds have been reported to be cytotoxic. researchgate.net Aragusteroketal C, a chlorinated steroid, showed cytotoxic activity against the KB tumor cell line with an IC50 value of 4 ng/mL. nih.gov Another related compound, Aragusteroketal B, was isolated from the Vietnamese marine sponge Ianthella sp. and demonstrated moderate cytotoxic activity against MCF-7, SK-Hep-1, and HeLa cell lines. researchgate.net

The xestokerols represent another significant subgroup. Xestokerols A, B, and C were isolated from an Okinawan Xestospongia sponge. pherobase.com Xestokerols A and B are distinguished as rare C-20 oxidized steroids of marine origin. nih.gov It is hypothesized that they may be biogenetically formed through the oxidation of the C-20/C-21 double bond of xestokerol C. nih.gov Research has shown that xestokerols exhibit in vitro cytotoxicity and antimicrobial activity, particularly against Gram-positive bacteria. nih.gov

Table 2: Selected Aragusteroketals and Xestokerols and Their Activity

| Compound | Source Organism | Reported Biological Activity | Reference |

|---|---|---|---|

| Aragusteroketal A | Xestospongia sp. | Cytotoxic | researchgate.netpherobase.com |

| Aragusteroketal B | Ianthella sp. | Moderate cytotoxicity (MCF-7, SK-Hep-1, HeLa) | researchgate.net |

| Aragusteroketal C | Xestospongia sp. | Cytotoxic (KB tumor cell line) | nih.gov |

| Xestokerol A | Xestospongia sp. | Cytotoxicity, Antimicrobial (Gram-positive bacteria) | nih.govpherobase.com |

| Xestokerol B | Xestospongia sp. | Cytotoxicity, Antimicrobial (Gram-positive bacteria) | nih.gov |

| Xestokerol C | Xestospongia sp. | Cytotoxicity, Antimicrobial (Gram-positive bacteria) | nih.gov |

| 21-O-octadecanoyl-xestokerol A | Xestospongia testudinaria | Antifouling activity | researchgate.net |

Design and Synthesis of Novel Steroidal Nuclear Analogues

To further probe the structure-activity relationship of this class of compounds, researchers have focused on the design and synthesis of novel steroidal nuclear analogues. A notable study involved the synthesis of new analogues of Aragusterol A to evaluate their antitumor potential. nih.gov

In this research, 3α,7α-Dihydroxy-5-epiaragusterol A was synthesized from cholic acid, a bile acid, creating a new steroidal nuclear analogue. researchgate.netnih.gov Additionally, 7α-Hydroxyaragusterol A was derived from xestokerol B. researchgate.netnih.gov The study then assessed the in vitro anti-proliferative activity of these synthetic analogues against KB cells. The in vivo antitumor activity of 3α,7α-Dihydroxy-5-epiaragusterol A and another previously synthesized analogue, 5-epiaragusterol A, was also evaluated. nih.gov This work highlights a targeted approach to modifying the steroidal nucleus to create new compounds with potentially enhanced or more specific biological activities. nih.gov

Research Challenges and Future Perspectives

Addressing Supply Chain Limitations for Natural Product Research

A primary obstacle in the advancement of aragusterol C research is the limited and often unreliable supply of the compound. nih.govubd.edu.bn The isolation of this compound directly from its natural source, the Xestospongia sponge, is a low-yield process. ubd.edu.bnfrontiersin.org Harvesting large quantities of the sponge is not only economically challenging but also environmentally unsustainable, posing a threat to marine ecosystems. ubd.edu.bnfrontiersin.org This supply bottleneck significantly hinders the ability to conduct extensive preclinical and clinical studies necessary for drug development. mdpi.com

To address this, researchers have explored total synthesis as a viable alternative. Successful laboratory-scale synthesis of this compound and its analogues has been achieved, providing a crucial avenue for obtaining larger quantities of the compound for further pharmacological investigation. semanticscholar.orgnih.gov However, the chemical synthesis of complex natural products like this compound can be intricate and costly, which may limit its large-scale production. frontiersin.org

Another promising approach is mariculture, the cultivation of the source organism in a controlled environment. mdpi.com Developing sustainable sponge farming techniques could offer a renewable source of this compound, mitigating the impact on wild populations. frontiersin.org Furthermore, investigating the symbiotic microorganisms associated with the Xestospongia sponge could reveal the true producer of this compound. If a microbial symbiont is responsible for its biosynthesis, large-scale fermentation could become a highly efficient and sustainable production method. frontiersin.org

Advances in Biosynthetic Engineering and Sustainable Production

Understanding the biosynthetic pathway of this compound is fundamental to developing sustainable production methods. While the exact enzymatic steps are not fully elucidated, it is believed to be derived from common sterol precursors. nih.gov Advances in biosynthetic engineering offer the potential to heterologously express the this compound biosynthetic gene cluster in a more manageable host organism, such as Escherichia coli or yeast. mdpi.com This approach, which has been successfully applied to other natural products, could enable large-scale, cost-effective, and environmentally friendly production. mdpi.comengineering.org.cn

Metabolic engineering strategies can be employed to optimize the yield of this compound in a heterologous host by enhancing the flux through the biosynthetic pathway and minimizing the formation of competing byproducts. mdpi.com This involves identifying and overexpressing key enzymes in the pathway and potentially knocking out genes that divert precursors to other metabolic routes. While still in the early stages for many marine natural products, biosynthetic engineering represents a transformative approach to overcoming the supply limitations of compounds like this compound.

Unexplored Biological Activities and Therapeutic Potential

While the potent in vitro and in vivo antitumor activity of this compound against various cancer cell lines, including KB and L1210 leukemia cells, is well-documented, its full therapeutic potential remains largely unexplored. researchgate.netnih.govsemanticscholar.org The unique chlorinated side chain of this compound distinguishes it from other marine steroids and may contribute to its specific mechanism of action. semanticscholar.org

Computational predictions suggest a wide range of potential pharmacological properties for this compound, including anti-neoplastic, anti-sarcoma, anti-renal cancer, and anti-fungal activities. nih.gov Further experimental validation of these predicted activities is crucial. Investigating its effects on other cancer types, particularly those resistant to current therapies, could reveal new therapeutic applications. mdpi.com

Moreover, the anti-inflammatory and immunomodulatory properties of other marine sponge-derived compounds suggest that this compound may also possess similar activities. mdpi.comvliz.be Exploring its potential in treating inflammatory diseases and its ability to modulate the immune response could open up new avenues for its therapeutic use beyond oncology.

Integration of Omics Technologies in Marine Natural Product Discovery

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing marine natural product discovery and can significantly accelerate research on this compound. mdpi.commdpi.com

Genomics and Transcriptomics: Sequencing the genome and transcriptome of the Xestospongia sponge and its associated microorganisms can help identify the biosynthetic gene cluster responsible for producing this compound. mdpi.compharmaceutical-journal.com This genetic information is the blueprint for biosynthetic engineering efforts.

Proteomics: This technology allows for the large-scale study of proteins, which can help in identifying the specific enzymes involved in the biosynthesis of this compound. humanspecificresearch.orgresearchgate.net

Metabolomics: By analyzing the complete set of metabolites in the sponge, researchers can gain a deeper understanding of the metabolic network and how it contributes to the production of this compound. pharmaceutical-journal.comhumanspecificresearch.org Untargeted metabolomics can also lead to the discovery of new, structurally related aragusterols with potentially novel biological activities. pharmaceutical-journal.com

These omics approaches, when used in an integrated manner, provide a holistic view of the biological system and can guide the rational design of experiments to enhance the production and explore the full therapeutic potential of this compound. nih.govnih.gov

Emerging Methodologies for Mechanistic Studies

Elucidating the precise molecular mechanism of action of this compound is a critical step in its development as a drug. nih.gov While it is known to inhibit the proliferation of cancer cells, the specific cellular targets and pathways it modulates are not fully understood. researchgate.netnih.gov

Emerging methodologies are providing powerful tools to unravel these mechanisms:

In Silico Docking and Molecular Modeling: Computational approaches can predict the binding of this compound to various protein targets, providing hypotheses for its mechanism of action that can then be tested experimentally. researchgate.net

High-Throughput Screening and COMPARE Analysis: Screening this compound against a panel of cancer cell lines and using algorithms like COMPARE can help to identify patterns of activity that suggest a particular mechanism of action. nih.gov

Reverse Pharmacognosy: This approach starts with a known biological activity and works backward to identify the responsible molecule and its target. mdpi.com

Advanced Spectroscopic Techniques: Techniques like high-resolution NMR are invaluable for detailed structural analysis and for studying the interactions of this compound with its biological targets. nih.gov

By employing these advanced methodologies, researchers can gain a deeper understanding of how this compound exerts its potent antitumor effects, which is essential for its rational optimization and clinical development.

Q & A

Q. What experimental methodologies are recommended for the isolation and structural characterization of aragusterol C from marine sponges?

this compound is typically isolated from marine sponges (e.g., Xestospongia spp.) via solvent extraction, followed by chromatographic techniques such as silica gel column chromatography and HPLC. Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and mass spectrometry (HR-ESI-MS) to confirm its steroidal backbone and unique functional groups . Comparative analysis with structurally related compounds (e.g., aragusterols A and D) is critical for verifying stereochemical differences.

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in cancer cell lines?

Standard assays include:

- Cell viability assays : MTT or SRB assays to determine IC₅₀ values across panels of cancer cell lines (e.g., KB, A549, P388).

- Cytotoxicity profiling : Compare activity against drug-resistant sublines (e.g., cisplatin-resistant NSCLC) to assess collateral sensitivity or resistance mechanisms .

- Dose-response studies : Time-dependent suppression of nucleic acid/protein synthesis, as observed in aragusterol A .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-proliferative activity of this compound compared to aragusterols A and D?

this compound uniquely lacks anti-proliferative activity against KB cells (IC₅₀ >3.3 μg/mL vs. 0.042 μg/mL for aragusterol A) . To investigate this discrepancy:

- Perform structure-activity relationship (SAR) studies focusing on side-chain modifications and hydroxylation patterns.

- Use molecular docking to compare interactions with cell cycle targets (e.g., CDK2/cyclin E complexes).

- Validate findings via gene expression profiling (e.g., qPCR for CDKs, cyclins) in treated vs. untreated cells .

Q. What experimental designs are optimal for studying this compound’s effects on cell cycle progression?

- Flow cytometry : Analyze cell cycle distribution (e.g., G₁, S, G₂/M phases) in treated cancer cells using propidium iodide staining .

- Western blotting : Quantify proteins regulating G₁/S transition (e.g., hyperphosphorylated pRb, cyclin A, CDK2/4) to identify targets .

- p53/p21 pathway analysis : Determine if this compound’s mechanism is p53-independent, as seen in aragusterol A, using p53-null cell lines .

Q. How can researchers address inconsistencies in cytotoxicity data for this compound across different studies?

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Cross-validate results : Replicate studies in independent labs using identical sponge extracts or synthetic standards.

- Publish negative data : Document non-significant findings to mitigate publication bias .

Q. What strategies are effective for synthesizing this compound analogs to enhance bioactivity?

- Semi-synthetic modification : Introduce functional groups (e.g., esterification, epoxidation) to the steroidal core.

- Biosynthetic pathway analysis : Identify sponge-derived enzymes involved in aragusterol biosynthesis to guide combinatorial biosynthesis .

- In silico screening : Prioritize analogs with improved binding affinity to CDK/cyclin complexes using molecular dynamics simulations .

Methodological Considerations

Q. How should researchers design studies to explore this compound’s potential synergy with existing chemotherapeutics?

Q. What analytical techniques are critical for ensuring the purity of this compound in natural product research?

- HPLC-DAD/ELSD : Monitor purity (>95%) with diode array or evaporative light scattering detection.

- Chiral chromatography : Resolve enantiomeric impurities in synthetic derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.